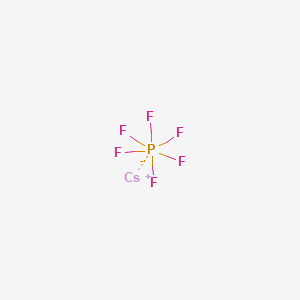

Cesium hexafluorophosphate

Description

The exact mass of the compound Caesium hexafluorophosphate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

cesium;hexafluorophosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cs.F6P/c;1-7(2,3,4,5)6/q+1;-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJDWCODTAILWCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[P-](F)(F)(F)(F)F.[Cs+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CsF6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.8696329 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16893-41-7 | |

| Record name | Caesium hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Cesium Hexafluorophosphate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of its Chemical Properties, Synthesis, and Applications in Organic Chemistry and Electrochemistry

Cesium hexafluorophosphate (B91526) (CsPF₆) is an inorganic salt that has garnered significant interest in various fields of chemical research and development. Its unique properties, stemming from the large, low-charge-density cesium cation (Cs⁺) and the non-coordinating hexafluorophosphate anion (PF₆⁻), make it a valuable tool in organic synthesis and a promising component in advanced energy storage systems. This technical guide provides a comprehensive overview of the chemical and physical properties of cesium hexafluorophosphate, detailed experimental protocols for its synthesis and application, and an exploration of its role in facilitating key chemical transformations.

Core Chemical and Physical Properties

This compound is a white crystalline solid that is stable under normal conditions. The combination of a large, "soft" cation and a large, non-coordinating anion confers specific characteristics to this salt, influencing its solubility, thermal stability, and reactivity.

Physical Properties

A summary of the key physical properties of this compound is presented in Table 1. There are conflicting reports regarding its solubility in water, with some sources describing it as highly soluble and others as having limited solubility. This discrepancy may be attributed to the influence of temperature and the presence of impurities. It is generally less soluble than the corresponding sodium and potassium salts but more soluble than the rubidium salt.[1] It exhibits moderate solubility in polar organic solvents like acetonitrile (B52724) and slight solubility in methanol.[2][3]

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Appearance | White crystalline solid | [2][4] |

| Molecular Formula | CsPF₆ | [2] |

| Molecular Weight | 277.87 g/mol | [5] |

| Melting Point | Approximately 550 °C (1022 °F); decomposes above 300 °C | [4][6] |

| Density | Approximately 2.956 g/cm³ | [4] |

| Solubility in Water | Slightly soluble | [3] |

| Solubility in Organic Solvents | Highly soluble in acetonitrile, slightly soluble in methanol | [2][3] |

Chemical Properties

The chemical behavior of this compound is largely dictated by the non-coordinating nature of the hexafluorophosphate anion. This anion is a poor nucleophile and is resistant to oxidation, which makes CsPF₆ a useful salt for applications where anion interference must be minimized.

-

Thermal Stability: this compound is thermally stable at moderately high temperatures but will decompose upon strong heating, releasing toxic gases such as hydrofluoric acid.[2]

-

Reactivity: It is generally unreactive towards most organic compounds. However, it can react vigorously with strong acids and bases.[2]

-

Non-Coordinating Anion: The PF₆⁻ anion's inability to form strong coordinate bonds is a key feature, making CsPF₆ valuable in catalysis and electrochemistry where it can act as a spectator ion.[2]

Synthesis of this compound

This compound can be synthesized through several methods, primarily involving the reaction of a cesium salt with hexafluorophosphoric acid (HPF₆).

Synthesis from Cesium Carbonate

A common and straightforward method involves the reaction of cesium carbonate (Cs₂CO₃) with an aqueous solution of hexafluorophosphoric acid. This acid-base neutralization reaction yields this compound, water, and carbon dioxide.

Experimental Protocol: Synthesis of this compound from Cesium Carbonate

Materials:

-

Cesium carbonate (Cs₂CO₃)

-

Hexafluorophosphoric acid (HPF₆, 60% aqueous solution)

-

Deionized water

Procedure:

-

In a fume hood, dissolve a specific molar amount of cesium carbonate in a minimal amount of deionized water with stirring.

-

Slowly add a stoichiometric equivalent of 60% aqueous hexafluorophosphoric acid dropwise to the cesium carbonate solution. The addition should be performed cautiously as the reaction is exothermic and produces carbon dioxide gas.

-

After the addition is complete, continue stirring the solution at room temperature for 1-2 hours to ensure the reaction goes to completion.

-

The resulting solution is then concentrated by rotary evaporation to remove most of the water.

-

The crude this compound is precipitated by adding isopropanol to the concentrated aqueous solution.

-

The white precipitate is collected by vacuum filtration, washed with small portions of cold isopropanol, and dried under vacuum at an elevated temperature (e.g., 80-100 °C) to yield pure this compound.

Diagram 1: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Applications in Organic Synthesis

The non-coordinating nature of the hexafluorophosphate anion makes this compound a valuable reagent in organic synthesis, particularly in reactions where the counterion could potentially interfere with a catalytic cycle or the reactivity of a substrate.

Role in Nucleophilic Substitution Reactions

This compound can facilitate nucleophilic substitution reactions. While not a direct catalyst in the traditional sense, the "cesium effect" can play a role. The large and poorly solvated cesium cation can enhance the reactivity of anionic nucleophiles by forming looser ion pairs, making the nucleophile more available for reaction.

Diagram 2: Role in Nucleophilic Aromatic Substitution

Caption: Generalized mechanism of SₙAr and the role of the cesium cation.

While specific protocols using CsPF₆ as a primary reagent for nucleophilic substitution are not widely documented, cesium salts like cesium carbonate and cesium fluoride (B91410) are frequently employed. The principle of the "cesium effect" would still apply.

Applications in Electrochemistry

This compound is being explored as a component in electrolytes for advanced battery technologies, particularly in solid-state and sodium-ion batteries.

Electrolyte Additive in Batteries

Recent research has shown that the addition of cesium ions, in the form of salts like this compound, to battery electrolytes can significantly improve performance. In sodium-ion batteries, for instance, the addition of a small amount of CsPF₆ can modify the solid electrolyte interphase (SEI) on the anode surface. This modification leads to increased ionic conductivity and stability of the SEI, resulting in improved capacity retention over multiple cycles. One study demonstrated that a 0.05 M addition of CsPF₆ increased the capacity retention of a sodium-ion battery to 97.1% after 100 cycles, compared to 80.6% for the control cell.[7][8]

In lithium metal batteries, cesium-based additives have been shown to stabilize the electrodes, leading to longer-lasting batteries with improved charging properties.[9] The cesium ions contribute to the formation of a more protective interphase on both the anode and cathode.[3]

Table 2: Performance Improvement with this compound Additive in Sodium-Ion Batteries

| Parameter | Without CsPF₆ Additive | With 0.05 M CsPF₆ Additive | Reference |

| Capacity Retention after 100 cycles | 80.6% | 97.1% | [7] |

Experimental Protocol: Preparation of a Solid-State Electrolyte (Conceptual)

The following is a generalized protocol for the preparation of a composite solid-state electrolyte, illustrating how this compound could be incorporated.

Materials:

-

Polymer matrix (e.g., Polyethylene oxide - PEO)

-

Ceramic filler (e.g., Li₇La₃Zr₂O₁₂ - LLZO)

-

Lithium salt (e.g., Lithium bis(trifluoromethanesulfonyl)imide - LiTFSI)

-

This compound (CsPF₆)

-

Acetonitrile (anhydrous)

Procedure:

-

In an argon-filled glovebox, dissolve the desired amounts of PEO, LiTFSI, and CsPF₆ in anhydrous acetonitrile.

-

Add the LLZO ceramic filler to the polymer-salt solution and stir vigorously to form a homogeneous slurry.

-

Cast the slurry onto a flat substrate using a doctor blade to control the thickness.

-

Allow the solvent to evaporate slowly inside the glovebox to form a flexible, self-standing electrolyte membrane.

-

Dry the membrane under vacuum at an elevated temperature (e.g., 60-80 °C) for an extended period to remove any residual solvent.

-

The resulting solid-state electrolyte membrane can then be assembled into a coin cell with appropriate electrodes for electrochemical testing.

Safety and Handling

This compound, like other hexafluorophosphate salts, should be handled with care.

-

Toxicity: It is considered toxic and corrosive.[7]

-

Moisture Sensitivity: It can react with moisture, potentially releasing hydrofluoric acid (HF), which is highly toxic and corrosive. Therefore, it should be stored and handled in a dry, inert atmosphere.[4]

-

Personal Protective Equipment (PPE): When handling this compound, appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.[9]

-

Disposal: Waste should be disposed of in accordance with local, state, and federal regulations for hazardous materials.

Conclusion

This compound is a versatile inorganic salt with significant potential in both organic synthesis and electrochemistry. Its utility stems from the unique properties of the large cesium cation and the non-coordinating hexafluorophosphate anion. While further research is needed to fully elucidate its quantitative properties and to develop specific, optimized protocols for its various applications, the existing body of knowledge highlights its importance as a valuable tool for chemists and materials scientists. The "cesium effect" in organic reactions and its beneficial impact on the performance of next-generation batteries are areas of active and promising research. As the demand for more efficient synthetic methods and advanced energy storage solutions grows, the role of specialized reagents like this compound is likely to become increasingly prominent.

References

- 1. researchgate.net [researchgate.net]

- 2. Buy this compound (EVT-3177263) | 16893-41-7 [evitachem.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. echemi.com [echemi.com]

- 5. This compound | 16893-41-7 [chemicalbook.com]

- 6. dspace.cvut.cz [dspace.cvut.cz]

- 7. chemicalbook.com [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Guide to the Synthesis of Cesium Hexafluorophosphate (CsPF₆)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Cesium hexafluorophosphate (B91526) (CsPF₆) is an inorganic salt that finds significant application as an electrolyte in batteries and as a reagent in various chemical syntheses, largely owing to the non-coordinating nature of the hexafluorophosphate anion.[1] This guide provides a detailed overview of the primary synthetic methodologies for preparing high-purity Cesium hexafluorophosphate, complete with experimental protocols and comparative data to assist researchers in selecting the most suitable method for their applications.

Synthetic Methodologies: An Overview

The preparation of this compound can be broadly categorized into aqueous and solid-state methods. Aqueous routes are generally favored for their operational simplicity and scalability, while solid-state methods offer pathways to anhydrous products, which can be critical for moisture-sensitive applications.

The most prominently documented methods include:

-

Aqueous Synthesis via Neutralization of Phosphoric and Hydrofluoric Acids: This method involves the reaction of a cesium salt, typically Cesium Fluoride (B91410) (CsF) or Cesium Carbonate (Cs₂CO₃), with a mixture of hydrofluoric acid (HF) and phosphoric acid (H₃PO₄).

-

Direct Reaction with Hexafluorophosphoric Acid: This approach utilizes the direct reaction of a cesium salt, such as Cesium Fluoride (CsF), with hexafluorophosphoric acid (HPF₆).[1]

-

Solid-State and Molten Salt Synthesis: These methods involve the reaction of solid precursors at elevated temperatures, sometimes in the presence of a molten salt flux.

This guide will provide detailed experimental protocols for the first method, for which a comprehensive procedure is available, and an overview of the other methodologies.

Data Presentation: Comparison of Synthetic Routes

| Method | Reactants | Key Reaction Conditions | Yield | Purity | Reference |

| Aqueous Synthesis | CsF, 75% HF, 85% H₃PO₄ | Slow addition of H₃PO₄ at 0°C, stirring for 12h, crystallization at -5°C for 36h, drying at 80°C and 105°C. | 92% | Moisture content ≤ 50 ppm | [2] |

| Direct Reaction | CsF, HPF₆ (aq) | Controlled temperature to manage exothermic reaction. | Not specified | Not specified | [1] |

| Solid-State (Mechanochemical) | CsF, NH₄PF₆ | Ball milling. | Not specified | Not specified | |

| Molten Salt | CsF-CsCl eutectic, PF₅ | 300–400°C | >95% | >95% |

Experimental Protocols

Method 1: Aqueous Synthesis from Cesium Fluoride, Hydrofluoric Acid, and Phosphoric Acid

This method provides a high-yield route to this compound with excellent purity. The following protocol is adapted from a patented manufacturing process.[2]

Reactants:

-

Cesium Fluoride (CsF): 210 g

-

75% (w/w) Hydrofluoric Acid (HF): 700 g

-

85% (w/w) Phosphoric Acid (H₃PO₄): 175 g

-

Anhydrous Hydrogen Fluoride (for rinsing)

-

High-purity Nitrogen Gas (for drying)

Equipment:

-

3 L PFA (perfluoroalkoxy) reaction vessel

-

Stirrer

-

Separatory funnel

-

Ice bath

-

Suction filtration apparatus

-

Drying oven

Procedure:

-

Reaction Setup: In a 3 L PFA reaction vessel equipped with a stirrer, dissolve 210 g of Cesium Fluoride in 700 g of 75% hydrofluoric acid. The dissolution is carried out under an ice bath with continuous stirring.

-

Addition of Phosphoric Acid: Weigh 175 g of 85% phosphoric acid into a separatory funnel. Slowly add the phosphoric acid dropwise to the reaction mixture over 30 minutes while maintaining the temperature with the ice bath.

-

Reaction: Continue stirring the reaction mixture for 12 hours.

-

Crystallization: After the reaction period, cool the mixture to -5°C and allow it to crystallize for 36 hours.

-

Filtration and Rinsing: Filter the resulting precipitate by suction filtration. Rinse the collected crystals with 400 g of anhydrous hydrogen fluoride cooled to 0°C.

-

Drying: Transfer the rinsed crystals to a suitable container and dry at 80°C for 5 hours while blowing with a high-purity nitrogen gas at a rate of 3 L/min. Subsequently, raise the drying temperature to 105°C and continue drying for 12 hours.

-

Product Characterization: The final product is this compound with a reported yield of 92% and a moisture content of 50 ppm or less as determined by Karl Fischer titration.[2] The identity of the compound can be confirmed by X-ray diffraction (XRD).[2]

Method 2: Direct Reaction of Cesium Fluoride with Hexafluorophosphoric Acid

General Procedure:

-

Cesium Fluoride is dissolved or suspended in a suitable reaction vessel.

-

An aqueous solution of hexafluorophosphoric acid is added portion-wise to the Cesium Fluoride.

-

The reaction is exothermic, and therefore, the temperature should be carefully controlled, likely through the use of an ice bath.

-

The resulting this compound precipitates from the solution and can be isolated by filtration.

-

The product would then require thorough drying to remove water and any residual hydrofluoric acid, a byproduct of the reaction (CsF + HPF₆ → CsPF₆ + HF).[1]

Method 3: Solid-State and Molten Salt Synthesis

For applications requiring strictly anhydrous conditions, solid-state and molten salt methods provide an alternative.

-

Mechanochemical Synthesis: This solvent-free method involves the ball milling of Cesium Fluoride with Ammonium hexafluorophosphate (NH₄PF₆). The mechanical energy induces a solid-state anion exchange.

-

Molten Salt Synthesis: In this high-temperature method, a eutectic mixture of Cesium Fluoride and Cesium Chloride (CsF-CsCl) is used as a molten flux to dissolve Phosphorus pentafluoride (PF₅) gas at temperatures between 300-400°C. Upon cooling, this compound with a purity of over 95% is produced.

Visualizing the Synthesis Workflow

The following diagrams illustrate the logical flow of the detailed aqueous synthesis method.

Caption: Workflow for the aqueous synthesis of CsPF₆.

Signaling Pathways and Logical Relationships

The core of the aqueous synthesis method is a multi-step acid-base and precipitation reaction. The logical relationship between the reactants and the final product can be visualized as follows:

Caption: Simplified reaction pathway for CsPF₆ formation.

References

Cesium Hexafluorophosphate: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cesium hexafluorophosphate (B91526) (CsPF₆) is a salt of increasing interest in various fields, including its potential use as an electrolyte in energy storage systems and as a reagent in organic synthesis. A critical parameter for its application is its solubility in non-aqueous, organic solvents. This technical guide provides a comprehensive overview of the available knowledge on the solubility of cesium hexafluorophosphate in a range of organic solvents. While precise quantitative data remains elusive in publicly accessible literature, this document consolidates qualitative solubility information, outlines standard experimental protocols for solubility determination, and presents a logical framework for the factors governing its dissolution.

Introduction

This compound is an inorganic salt composed of a large, soft cesium cation (Cs⁺) and a weakly coordinating hexafluorophosphate anion (PF₆⁻). This combination of ions imparts specific properties to the salt, influencing its interaction with different solvent molecules. The solubility of CsPF₆ in organic solvents is a key determinant for its utility in applications such as electrolytes for batteries, where ion mobility is paramount, and in chemical reactions where it may act as a phase-transfer catalyst or an anion scavenger. Understanding the solubility behavior of this salt is therefore essential for designing and optimizing systems in which it is a component.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Chemical Formula | CsPF₆ |

| Molar Mass | 277.87 g/mol |

| Appearance | White crystalline solid[1][2] |

| Melting Point | >300 °C (decomposes)[3] |

| Crystal Structure | Cubic |

Solubility of this compound in Organic Solvents

| Solvent | Solvent Type | Qualitative Solubility |

| Acetonitrile | Polar Aprotic | Highly Soluble[1] |

| Methanol | Polar Protic | Slightly Soluble |

| Propylene Carbonate (PC) | Polar Aprotic | Soluble (inferred from use in electrolytes) |

| Ethylene Carbonate (EC) | Polar Aprotic | Soluble (inferred from use in electrolytes) |

| Dimethyl Carbonate (DMC) | Polar Aprotic | Likely Soluble (used as a co-solvent in electrolytes) |

Factors Influencing Solubility

The solubility of an ionic compound like this compound in an organic solvent is governed by a complex interplay of thermodynamic factors. The overarching principle is that the Gibbs free energy of dissolution (ΔG_solv) must be negative. This is influenced by the lattice energy of the salt, the solvation energy of the ions, and the entropy change upon dissolution.

A logical relationship of the key factors influencing the solubility of CsPF₆ in organic solvents is depicted in the following diagram:

Caption: Factors influencing this compound solubility.

Experimental Protocols for Solubility Determination

The determination of the solubility of a salt in an organic solvent requires a precise and reproducible methodology. A common and reliable approach is the isothermal equilibrium method . The general workflow for this method is as follows:

Caption: Experimental workflow for solubility determination.

A detailed protocol based on this workflow is provided below:

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Anhydrous organic solvent of interest

-

Thermostatically controlled shaker or magnetic stirrer with a heating/cooling bath

-

Calibrated thermometer

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Inert atmosphere glovebox (if materials are sensitive to air or moisture)

Procedure:

-

Preparation of a Supersaturated Solution:

-

In a sealed vessel, add an excess amount of this compound to a known volume or mass of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

-

Isothermal Equilibration:

-

Place the vessel in a thermostatically controlled bath set to the desired temperature.

-

Stir the mixture vigorously for an extended period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved salt is reached. The time required for equilibration should be determined empirically.

-

-

Phase Separation:

-

After equilibration, cease stirring and allow the solid to settle.

-

To separate the saturated solution from the excess solid, either centrifuge the sample or filter it using a syringe filter that has been pre-heated/cooled to the experimental temperature. This step should be performed quickly to avoid temperature fluctuations that could alter the solubility.

-

-

Sample Analysis:

-

Carefully take a precise aliquot (volume or mass) of the clear, saturated supernatant.

-

Determine the concentration of this compound in the aliquot using a suitable analytical technique:

-

Gravimetric Analysis: Evaporate the solvent from the aliquot under controlled conditions (e.g., in a vacuum oven) and weigh the remaining solid salt.

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): Dilute the aliquot to a known volume and analyze for the concentration of cesium.

-

Ion Chromatography: Analyze the diluted aliquot for the concentration of the hexafluorophosphate anion.

-

-

-

Calculation of Solubility:

-

From the mass of the salt and the initial volume or mass of the solvent in the aliquot, calculate the solubility in the desired units (e.g., g/100 g solvent, mol/L).

-

Safety Precautions:

-

This compound and many organic solvents can be hazardous. Always consult the Safety Data Sheet (SDS) before handling.

-

Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

When working with volatile or hygroscopic materials, the use of an inert atmosphere glovebox is recommended.

Conclusion

While specific quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in readily accessible literature, its chemical properties and applications suggest a favorable solubility in polar aprotic solvents. The provided qualitative data, coupled with the detailed experimental protocol, offers a solid foundation for researchers and professionals working with this compound. The logical framework of influencing factors further aids in the rational selection of solvents for specific applications. Future research focused on the systematic determination of quantitative solubility data for CsPF₆ would be highly valuable to the scientific community.

References

Thermal Decomposition of Cesium Hexafluorophosphate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal decomposition of cesium hexafluorophosphate (B91526) (CsPF₆). The following sections detail the decomposition pathway, the products formed, and the analytical techniques employed to characterize this process. This information is critical for professionals working with CsPF₆ in various applications, including as an electrolyte in batteries or in synthetic chemistry, where its thermal stability is a key parameter.

Executive Summary

Thermal Decomposition Pathway

The thermal decomposition of cesium hexafluorophosphate follows a straightforward dissociation reaction. When subjected to sufficient thermal energy, the ionic bond between the cesium cation (Cs⁺) and the hexafluorophosphate anion (PF₆⁻) weakens, leading to the breakdown of the complex anion.

The overall decomposition reaction is as follows:

CsPF₆(s) → CsF(s) + PF₅(g)

This reaction indicates that solid this compound decomposes to yield solid cesium fluoride (B91410) and gaseous phosphorus pentafluoride. The evolution of a gaseous product is a key characteristic of this decomposition process.

Below is a diagram illustrating the logical relationship of the thermal decomposition process.

Caption: Thermal decomposition pathway of this compound.

Quantitative Thermal Decomposition Data

A comprehensive search of available literature indicates that a definitive, universally agreed-upon single value for the decomposition temperature of this compound is not consistently reported. However, studies on alkali metal hexafluorophosphates suggest that CsPF₆ is one of the more thermally stable compounds in this group. The decomposition temperature is understood to be above 300 °C. The precise onset and peak decomposition temperatures would be dependent on experimental conditions such as the heating rate and the atmospheric environment.

Due to the lack of specific quantitative data from primary literature sources in the conducted search, a detailed data table cannot be provided at this time.

Experimental Protocols for Thermal Analysis

The thermal decomposition of this compound is typically investigated using a combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), often coupled with mass spectrometry (MS) for evolved gas analysis.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which mass loss occurs due to the evolution of gaseous decomposition products.

Methodology:

-

A small, precisely weighed sample of this compound is placed in a TGA crucible (typically alumina (B75360) or platinum).

-

The crucible is placed in the TGA furnace.

-

The furnace is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere of an inert gas (e.g., nitrogen or argon) to prevent side reactions.

-

The mass of the sample is continuously monitored as a function of temperature.

-

The onset temperature of mass loss corresponds to the beginning of the decomposition, where PF₅ gas is evolved. The final residual mass should correspond to the theoretical mass of CsF.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal decomposition, determining if the process is endothermic or exothermic.

Methodology:

-

A small, weighed sample of CsPF₆ is hermetically sealed in a DSC pan. An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is heated at a controlled linear rate.

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

-

An endothermic or exothermic peak on the DSC curve indicates a thermal event, such as melting or decomposition.

Evolved Gas Analysis (EGA) using Mass Spectrometry (MS)

Objective: To identify the gaseous products evolved during decomposition.

Methodology:

-

The outlet gas stream from the TGA furnace is introduced into the ion source of a mass spectrometer.

-

As the sample is heated in the TGA, the MS scans for the mass-to-charge ratio (m/z) of potential decomposition products.

-

The detection of a signal corresponding to the known fragmentation pattern of PF₅ would confirm its evolution during the decomposition process.

The diagram below illustrates a typical experimental workflow for the thermal analysis of this compound.

Caption: Experimental workflow for thermal analysis of CsPF₆.

An In-Depth Technical Guide to the Crystal Structure of Cesium Hexafluorophosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and lattice parameters of Cesium Hexafluorophosphate (B91526) (CsPF₆), a compound of interest in various chemical and pharmaceutical applications. This document details the crystallographic data, experimental protocols for its determination, and the logical workflow involved in such analyses.

Introduction

Cesium hexafluorophosphate (CsPF₆) is an inorganic salt that has garnered attention for its applications in areas such as electrolytes for batteries and as a non-coordinating anion in catalysis. A thorough understanding of its solid-state structure is paramount for predicting its physical and chemical properties, which in turn influences its utility in material science and drug development. This guide summarizes the key structural features of CsPF₆ and the methodologies used to elucidate them.

Crystal Structure and Lattice Parameters

At ambient temperature, this compound crystallizes in a cubic crystal system. The determined space group is Fm-3m (space group number 225), which is characteristic of a face-centered cubic lattice with an additional center of symmetry.[1] This structure is analogous to that of a rock salt (NaCl), with the Cesium cations (Cs⁺) and hexafluorophosphate anions (PF₆⁻) occupying the lattice points.

A key study by English and Heyns in 1984 established the precise lattice parameters for CsPF₆ through single-crystal X-ray diffraction.[1][2][3] The quantitative crystallographic data are summarized in the table below.

| Parameter | Value | Reference |

| Crystal System | Cubic | [1][2] |

| Space Group | Fm-3m (No. 225) | [1][2] |

| Lattice Parameter (a) | 8.228(5) Å | [1][2] |

| Unit Cell Volume (V) | 557(1) ų | [1][2] |

| Formula Units per Cell (Z) | 4 | [1][2] |

| Calculated Density (Dx) | 3.31 g/cm³ | [1][2] |

The hexafluorophosphate anion (PF₆⁻) is known to exhibit orientational disorder within the crystal lattice.

Experimental Protocols

The determination of the crystal structure of this compound involves two primary experimental stages: the synthesis and crystallization of the compound, followed by single-crystal X-ray diffraction analysis.

Synthesis and Crystallization of this compound

High-purity single crystals of CsPF₆ suitable for X-ray diffraction can be obtained through a metathesis reaction followed by slow recrystallization. A common and effective method involves the reaction of a soluble cesium salt, such as Cesium Chloride (CsCl), with Ammonium hexafluorophosphate (NH₄PF₆) in an aqueous solution.

Materials:

-

Cesium Chloride (CsCl)

-

Ammonium hexafluorophosphate (NH₄PF₆)

-

Deionized water

Procedure:

-

Prepare separate aqueous solutions of Cesium Chloride and Ammonium hexafluorophosphate.

-

Slowly add the Ammonium hexafluorophosphate solution to the Cesium Chloride solution with constant stirring.

-

A white precipitate of this compound will form due to its lower solubility in water.

-

The precipitate is then isolated by filtration and washed with cold deionized water to remove any soluble impurities.

-

For single-crystal growth, the purified CsPF₆ powder is dissolved in a minimal amount of hot deionized water to create a saturated solution.

-

The solution is then allowed to cool slowly and undisturbed. Slow evaporation of the solvent over several days to weeks at room temperature will yield well-formed single crystals suitable for X-ray diffraction.

Single-Crystal X-ray Diffraction

The crystallographic data presented in this guide were obtained using single-crystal X-ray diffraction. The general workflow for this technique is outlined below.

Workflow:

-

Crystal Mounting: A suitable single crystal of CsPF₆ is carefully selected under a microscope and mounted on a goniometer head. The crystal is typically affixed to a glass fiber or a loop with a cryoprotectant oil.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically around 100 K) to reduce thermal vibrations of the atoms, which results in a better-quality diffraction pattern. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction data are collected on a detector as the crystal is rotated.

-

Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This initial model is then refined to achieve the best possible fit with the experimental data.

Logical Workflow for Crystal Structure Determination

The process of determining the crystal structure of a compound like this compound follows a logical progression from synthesis to final structural analysis. This workflow is visualized in the diagram below.

This comprehensive guide provides the essential technical details regarding the crystal structure of this compound. The presented data and protocols are crucial for researchers and scientists working with this compound, enabling a deeper understanding of its properties and facilitating its application in various fields.

References

A Comprehensive Technical Guide to Cesium Hexafluorophosphate for Researchers and Drug Development Professionals

An in-depth examination of the properties, synthesis, and applications of Cesium Hexafluorophosphate (B91526) (CsPF₆), a versatile salt with significant utility in chemical synthesis and materials science. This guide provides researchers, scientists, and drug development professionals with essential technical data, detailed experimental protocols, and visualizations to facilitate its effective use in the laboratory.

Core Physicochemical and Structural Data

Cesium hexafluorophosphate is an inorganic salt composed of a cesium cation (Cs⁺) and a hexafluorophosphate anion (PF₆⁻). Its molecular structure and properties make it a valuable tool in various chemical applications, particularly where a non-coordinating anion is required.

A summary of its key quantitative data is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | CsPF₆ |

| Molecular Weight | 277.87 g/mol |

| Appearance | White crystalline solid or fine powder |

| Density | Approximately 2.956 g/cm³ |

| Melting Point | >300 °C (decomposes) |

| Solubility | Limited solubility in water, moderately soluble in certain organic solvents. Highly soluble in polar solvents like acetonitrile.[1][2] |

| CAS Number | 16893-41-7 |

Ionic Composition of this compound

The fundamental structure of this compound is an ionic compound formed from a cesium cation and a hexafluorophosphate anion. The large size and low charge density of the cesium cation and the octahedral geometry of the hexafluorophosphate anion contribute to its properties as a non-coordinating salt.

References

Cesium Hexafluorophosphate: A Comprehensive Technical Guide

CAS Number: 16893-41-7

Chemical Formula: CsPF₆

This technical guide provides an in-depth overview of Cesium Hexafluorophosphate (B91526) (CsPF₆), a key inorganic compound utilized across various scientific and industrial domains. Targeted at researchers, scientists, and professionals in drug development, this document details its chemical and physical properties, synthesis methodologies, key applications, and safety protocols.

Physicochemical and Structural Properties

Cesium hexafluorophosphate is a white crystalline solid.[1] It is recognized for its high thermal stability and solubility in polar organic solvents.[2] The compound's structure consists of a cesium cation (Cs⁺) and a hexafluorophosphate anion (PF₆⁻).[2] The large size and low charge density of the cesium ion, combined with the non-coordinating nature of the octahedral hexafluorophosphate anion, bestow unique properties that are leveraged in various chemical applications.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| CAS Number | 16893-41-7 | [1][3][4][5] |

| Molecular Formula | CsF₆P | [1][2][5] |

| Molecular Weight | 277.87 g/mol | [1][2][5] |

| Appearance | White crystalline solid | [1][6] |

| Melting Point | >300 °C (decomposes) | [2][5] |

| Solubility | Highly soluble in polar solvents like water and acetonitrile. | [2] |

| Crystal Structure | Cubic close-packed | [1] |

| InChI Key | CJDWCODTAILWCO-UHFFFAOYSA-N | [1][3] |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, primarily involving the reaction of a cesium source with hexafluorophosphoric acid or its derivatives.[2]

Experimental Protocol: Direct Reaction Method

This method involves the direct reaction of cesium fluoride (B91410) with hexafluorophosphoric acid.[2]

Objective: To synthesize this compound.

Materials:

-

Cesium fluoride (CsF)

-

Hexafluorophosphoric acid (HPF₆) solution

-

Distilled water

-

Ice bath

-

Reaction vessel (e.g., beaker or flask)

-

Stirring apparatus

-

Filtration apparatus

-

Drying oven

Procedure:

-

In a well-ventilated fume hood, dissolve a stoichiometric amount of Cesium fluoride (CsF) in a minimal amount of distilled water in the reaction vessel.

-

Place the reaction vessel in an ice bath to control the reaction temperature, as the subsequent step is exothermic.[2]

-

Slowly add an aqueous solution of hexafluorophosphoric acid (HPF₆) dropwise to the CsF solution while continuously stirring.[2]

-

The reaction proceeds according to the equation: CsF + HPF₆ → CsPF₆ + HF.[2]

-

After the addition is complete, continue stirring for a predetermined period (e.g., 1-2 hours) to ensure the reaction goes to completion.

-

The resulting precipitate of this compound is collected by filtration.

-

Wash the collected solid with a small amount of cold distilled water to remove any unreacted starting materials and the hydrofluoric acid (HF) byproduct.[2]

-

Dry the purified product in a vacuum oven at a suitable temperature (e.g., 100 °C) to remove residual water.[7]

Figure 1. Experimental workflow for the direct synthesis of this compound.

Key Applications and Mechanisms

This compound's utility stems from its non-coordinating anion, which does not interfere with the coordination environment of metal catalysts, and its high ionic conductivity.[1][2]

Role in Organic Synthesis

In organic synthesis, CsPF₆ serves as a valuable reagent. Its non-coordinating anion property is crucial for facilitating reactions without forming stable complexes with metal catalysts, thereby enhancing reactivity.[2] It can be used to activate substrates for transformations such as coupling reactions.[2] Cesium salts, in general, are known to accelerate certain catalytic reactions, a phenomenon sometimes referred to as the "cesium effect".[8]

Electrochemical Applications

CsPF₆ is utilized as an electrolyte in electrochemical devices, such as lithium-ion batteries and other energy storage systems.[2][4] It enhances ionic conductivity by providing a medium for ion transport without directly participating in the redox reactions.[2] Its high ionic conductivity and stability make it a subject of research for solid-state electrolytes, which are critical for developing safer and more energy-dense next-generation batteries.[1]

Other Applications

-

Precursor for Inorganic Materials: It acts as a precursor for synthesizing various inorganic fluoride materials with applications in scintillators and optoelectronic devices.[1]

-

Lewis Acid Scavenger: In chemical reactions, it can capture Lewis acids, preventing unwanted side reactions and improving product yields.[1]

Figure 2. Logical relationship between the properties and applications of CsPF₆.

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage.[9] Absorption of excessive fluoride ions can lead to acute systemic fluorosis.[9]

Table 2: GHS Hazard Statements for Cesium Compounds

| Hazard Code | Statement | References |

| H302 | Harmful if swallowed | [9] |

| H312 | Harmful in contact with skin | [9] |

| H314 | Causes severe skin burns and eye damage | [9] |

| H332 | Harmful if inhaled | [9] |

| H335 | May cause respiratory irritation | [9] |

| H361 | Suspected of damaging fertility or the unborn child | |

| H373 | May cause damage to organs through prolonged or repeated exposure |

Recommended Handling Protocol

Objective: To ensure the safe handling of this compound in a laboratory setting.

Personal Protective Equipment (PPE):

-

Wear protective gloves, clothing, eye protection, and face protection.[10]

-

Use a NIOSH/MSHA or European Standard EN 149 approved respirator when dusts are generated.[11]

Engineering Controls:

-

Work under a chemical fume hood.

-

Ensure adequate ventilation, especially in confined areas.[10]

-

Eyewash stations and safety showers must be close to the workstation.[11]

Handling Procedures:

-

Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[10][11]

-

Avoid breathing dust. Do not inhale the substance/mixture.

-

Avoid contact with skin, eyes, and clothing.[12]

-

Wash skin thoroughly after handling.[10] Do not eat, drink, or smoke when using this product.[10]

-

Keep away from incompatible materials such as strong acids and strong oxidizing agents.[9]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][13]

-

Recommended storage temperature is typically between 2-8°C.[5][6]

First Aid Measures:

-

If Inhaled: Move to fresh air. Call a physician.[11]

-

In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. A first treatment with calcium gluconate paste may be necessary. Consult a physician.

-

In Case of Eye Contact: Rinse out with plenty of water. Immediately call an ophthalmologist. Remove contact lenses if present and easy to do.[10]

-

If Swallowed: Immediately make the victim drink water (two glasses at most). Consult a physician.

Analytical Methods

The analysis of cesium-containing compounds can be performed using various instrumental techniques. While specific, detailed protocols for the quantitative analysis of pure this compound are proprietary to manufacturers, general methods for determining cesium content in various matrices are well-established.

Table 3: Analytical Techniques for Cesium Determination

| Technique | Sample Type | Principle | References |

| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Biological, Environmental, Aqueous | Highly sensitive method for determining elemental composition and isotopic ratios. | [14][15] |

| Instrumental Neutron Activation Analysis (INAA) | Biological, Environmental | A nuclear process used for determining the concentrations of elements in a vast amount of materials. | [14] |

| Gamma Spectrometry | Environmental, Waste | Used for detecting and quantifying gamma-emitting radionuclides like ¹³⁷Cs. | [14][15] |

| Atomic Absorption Spectroscopy (AAS) | Aqueous Solutions | Measures the concentrations of elements by detecting absorbed radiation. | [16] |

A common workflow for analyzing a sample containing a cesium salt like CsPF₆ would involve sample digestion (if in a complex matrix), followed by elemental analysis using a technique like ICP-MS to quantify the cesium concentration.

References

- 1. Buy this compound | 16893-41-7 [smolecule.com]

- 2. Buy this compound (EVT-3177263) | 16893-41-7 [evitachem.com]

- 3. This compound | 16893-41-7 [sigmaaldrich.com]

- 4. This compound | 16893-41-7 [chemicalbook.com]

- 5. This compound | CAS#:16893-41-7 | Chemsrc [chemsrc.com]

- 6. lookchem.com [lookchem.com]

- 7. Caesium fluoride - Wikipedia [en.wikipedia.org]

- 8. Chemists uncover new role of a key base in organic synthesis [news.emory.edu]

- 9. synquestlabs.com [synquestlabs.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. phi.com [phi.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. ANALYTICAL METHODS - Toxicological Profile for Cesium - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. osti.gov [osti.gov]

- 16. benchchem.com [benchchem.com]

In-Depth Technical Guide to the Physical Properties of Cesium Hexafluorophosphate (CsPF₆) Powder

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cesium hexafluorophosphate (B91526) (CsPF₆) is an inorganic salt that finds application in various scientific fields, including as an electrolyte in electrochemical applications and as a reagent in organic synthesis.[1][2] Its utility is intrinsically linked to its distinct physical properties. This technical guide provides a comprehensive overview of the core physical characteristics of CsPF₆ powder, detailing the experimental methodologies used for their determination and presenting quantitative data in a structured format for ease of reference.

Core Physical Properties

The physical properties of Cesium hexafluorophosphate powder have been investigated using various analytical techniques. The data, while generally consistent, shows some variation across different sources, which is common in materials science and can be attributed to factors such as sample purity and experimental conditions.

Data Presentation

The quantitative physical properties of this compound are summarized in the table below.

| Property | Value | Experimental Method |

| Molecular Weight | 277.87 g/mol | Calculated |

| Appearance | White crystalline solid/powder | Visual Inspection |

| Density | 3.31 g/cm³ | Single-Crystal X-ray Diffraction[3] |

| ~2.956 g/cm³ | Not specified[1] | |

| Melting Point | ~300 °C (decomposes) | Thermal Analysis (DSC/TGA)[2] |

| ~550 °C | Not specified[1] | |

| Crystal System | Cubic[3] | Single-Crystal X-ray Diffraction |

| Space Group | Fm3m (Oh5)[3] | Single-Crystal X-ray Diffraction |

| Lattice Parameter (a) | 8.228(5) Å[3] | Single-Crystal X-ray Diffraction |

Solubility

This compound is generally described as being sparingly soluble in water and slightly soluble in polar organic solvents.[1] One source describes it as highly soluble in polar solvents like water and acetonitrile.[2] The solubility of alkali metal fluorides tends to increase down the group, suggesting CsF is the most soluble.[4][5] However, for hexafluorophosphates, the trend can be influenced by the balance between lattice energy and hydration/solvation energy. For instance, the low solubility of Lithium Fluoride (LiF) is attributed to its high lattice energy, while the lower solubility of Cesium Iodide (CsI) is due to the smaller hydration energy of its ions.[6]

Experimental Protocols

The determination of the physical properties of CsPF₆ powder involves a suite of standard analytical techniques. Below are detailed methodologies for the key experiments.

Density Measurement (Gas Pycnometry)

Gas pycnometry is a common and accurate method for determining the skeletal density of a powder.[7]

Methodology:

-

Sample Preparation: A precisely weighed sample of CsPF₆ powder is placed into the sample chamber of the gas pycnometer.

-

Purging: The chamber is purged with a high-purity inert gas, typically helium, to remove any adsorbed gases from the powder surface.[8]

-

Analysis: The instrument introduces a known quantity of the inert gas into the sample chamber.

-

Pressure Measurement: The pressure is measured before and after the introduction of the gas into a reference chamber of a known volume.

-

Volume Calculation: Using Boyle's Law, the volume of the CsPF₆ powder is calculated from the pressure difference.

-

Density Calculation: The density is then calculated by dividing the mass of the sample by its measured volume.

Gas Pycnometry Workflow

Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the melting point and thermal stability of CsPF₆.[9][10]

Methodology:

-

Sample Preparation: A small, accurately weighed amount of CsPF₆ powder (typically 5-20 mg) is placed in an inert sample pan (e.g., aluminum or platinum).[11]

-

Instrument Setup: The sample pan and an empty reference pan are placed in the DSC/TGA furnace. The system is purged with an inert gas, such as nitrogen, to provide a controlled atmosphere.[12]

-

Temperature Program: The furnace is heated at a constant, controlled rate (a typical rate for inorganic salts is 10 °C/min).[13]

-

Data Acquisition:

-

Data Analysis: The onset temperature of the mass loss in the TGA curve or the peak of the endotherm in the DSC curve is taken as the decomposition or melting point, respectively.

Thermal Analysis Workflow

Crystal Structure Determination (Single-Crystal X-ray Diffraction)

Single-crystal X-ray diffraction is the definitive method for determining the crystal structure, lattice parameters, and crystallographic density of a crystalline solid like CsPF₆.[3]

Methodology:

-

Crystal Growth: A suitable single crystal of CsPF₆ is grown.

-

Crystal Mounting: The crystal is mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure and refine the atomic positions, yielding precise information about the unit cell dimensions and arrangement of atoms.[3]

Crystal Structure Workflow

Conclusion

This technical guide has summarized the key physical properties of this compound powder and detailed the standard experimental protocols for their determination. The provided data and methodologies offer a valuable resource for researchers and professionals working with this compound. It is important to note the variability in some reported values, and for critical applications, it is recommended to characterize the specific batch of CsPF₆ being used.

References

- 1. echemi.com [echemi.com]

- 2. Buy this compound (EVT-3177263) | 16893-41-7 [evitachem.com]

- 3. researchgate.net [researchgate.net]

- 4. The solubility of fluorides of alkali metals in water class 11 chemistry JEE_MAIN [vedantu.com]

- 5. testbook.com [testbook.com]

- 6. General Characteristic Of Compounds Of Alkali Metals - Study Material for IIT JEE | askIITians [askiitians.com]

- 7. measurlabs.com [measurlabs.com]

- 8. merlin-pc.com [merlin-pc.com]

- 9. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 10. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 11. infinitalab.com [infinitalab.com]

- 12. studycorgi.com [studycorgi.com]

- 13. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 14. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

non-coordinating anion properties of hexafluorophosphate

An In-Depth Technical Guide to the Non-Coordinating Properties of the Hexafluorophosphate (B91526) Anion

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Properties of the Hexafluorophosphate Anion

The utility of the hexafluorophosphate anion stems from a combination of its physical and chemical properties. These include its robust stability, solubility profile that favors organic media, and its inherently low coordinating ability.

Stability

The stability of the hexafluorophosphate anion is a critical factor in its widespread use. This stability is considered in terms of both its resistance to thermal decomposition and its inertness towards hydrolysis.

Thermal Stability:

Hexafluorophosphate salts generally exhibit good thermal stability. For instance, lithium hexafluorophosphate (LiPF₆), a common electrolyte in lithium-ion batteries, is thermally stable up to around 107°C in a dry, inert atmosphere, above which it decomposes into lithium fluoride (B91410) (LiF) and phosphorus pentafluoride (PF₅).[4] The thermal stability of ionic liquids containing the hexafluorophosphate anion is also a key feature, with decomposition temperatures often exceeding 300°C, although this is highly dependent on the cation.[5]

Hydrolytic Stability:

The hexafluorophosphate anion is generally resistant to hydrolysis under neutral and basic conditions.[6] However, it can undergo hydrolysis under acidic conditions or in the presence of highly electrophilic metal centers.[6] The hydrolysis of LiPF₆ in battery electrolytes, often initiated by trace amounts of water, is a significant concern as it can lead to the formation of corrosive hydrofluoric acid (HF) and other detrimental byproducts.[7][8] The stability of hexafluorophosphate solutions against hydrolysis is also influenced by the nature of the counter-cation, with the order of stability being K⁺ > Na⁺ > Li⁺.[9]

Solubility

A defining characteristic of hexafluorophosphate salts is their generally high solubility in polar organic solvents and low solubility in water, particularly for salts with large organic cations.[10] This property is crucial for applications in non-aqueous electrochemistry. For example, tetrabutylammonium (B224687) hexafluorophosphate (TBAPF₆) is highly soluble in solvents like acetonitrile (B52724) and acetone.[10][11] Similarly, lithium hexafluorophosphate exhibits good solubility in mixtures of carbonate solvents such as ethylene (B1197577) carbonate (EC), dimethyl carbonate (DMC), and diethyl carbonate (DEC), which is fundamental to its use in lithium-ion batteries.[3][9]

Coordinating Ability

Data Presentation

The following tables summarize quantitative data for key properties of various hexafluorophosphate salts.

Table 1: Thermal Decomposition of Hexafluorophosphate Salts

| Compound | Decomposition Onset Temperature (°C) | Method | Notes |

| Lithium Hexafluorophosphate (LiPF₆) | ~107 | TGA | In a dry, inert atmosphere. Decomposition produces LiF and PF₅. |

| 1-Butyl-3-methylimidazolium Hexafluorophosphate ([BMIM][PF₆]) | >400 | TGA | Decomposition temperature is highly dependent on purity and cation structure. |

| Sodium Hexafluorophosphate (NaPF₆) | >300 (comparable to other sodium salts) | TGA | From comparative TGA profiles. |

Table 2: Solubility of Hexafluorophosphate Salts in Organic Solvents

| Salt | Solvent(s) | Solubility | Temperature (°C) |

| Tetrabutylammonium Hexafluorophosphate (TBAPF₆) | Acetonitrile | 0.1 g/mL | Not specified |

| Tetrabutylammonium Hexafluorophosphate (TBAPF₆) | Methanol | 0.1 g/mL | Not specified |

| Lithium Hexafluorophosphate (LiPF₆) | Ethylene Carbonate (EC) / Diethyl Carbonate (DEC) (1:1 v/v) | 1.0 M solution is commercially available. | Room Temperature |

| Lithium Hexafluorophosphate (LiPF₆) | Propylene Carbonate (PC) | Soluble up to 3.29 M | 25 |

| 1-Butyl-3-methylimidazolium Hexafluorophosphate ([BMIM][PF₆]) | Water | Insoluble | 25 |

Table 3: Ionic Conductivity of Hexafluorophosphate-Based Electrolytes

| Electrolyte Composition | Ionic Conductivity (S/cm) | Temperature (°C) |

| 1.0 M LiPF₆ in Ethylene Carbonate (EC) / Dimethyl Carbonate (DMC) | Varies with exact composition and temperature, typically in the mS/cm range. | Room Temperature |

| 1.0 M LiPF₆ in Propylene Carbonate (PC) | Maximum at ~0.8 M (~8 mS/cm) | 25 |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, purification, and characterization of hexafluorophosphate compounds.

Protocol 1: Synthesis of Potassium Hexafluorophosphate (KPF₆)

This protocol describes the synthesis of KPF₆ from phosphorus pentoxide and hydrofluoric acid.[15]

Materials:

-

Anhydrous Hydrofluoric Acid (HF)

-

Phosphorus Pentoxide (P₂O₅)

-

Potassium Hydroxide (B78521) (KOH) or Potassium Carbonate (K₂CO₃)

-

Deionized water

-

Suitable reaction vessel (e.g., a microreactor or a plug-flow reactor)[15]

-

Filtration apparatus

-

Drying oven

Procedure:

-

Preparation of Hexafluorophosphoric Acid Solution: In a suitable reactor, carry out the first reaction by reacting anhydrous hydrofluoric acid with phosphorus pentoxide to obtain a hexafluorophosphoric acid (HPF₆) solution. The molar ratio of P₂O₅ to HF should be in the range of 1:10 to 1:14.[15] This reaction is highly exothermic and should be performed with appropriate cooling and safety precautions.

-

Preparation of Potassium Salt Solution: Prepare a 20-50% mass concentration solution of potassium hydroxide or potassium carbonate in water.[15]

-

Reaction and Precipitation: Carry out the second reaction by mixing the hexafluorophosphoric acid solution with the potassium salt solution at a temperature of 20-30°C.[15] This can be done in a microreactor for better control and continuous production.[15] Potassium hexafluorophosphate will precipitate out of the solution.

-

Isolation and Purification: Filter the resulting slurry to collect the KPF₆ precipitate.

-

Wash the precipitate with cold deionized water to remove any unreacted starting materials and byproducts.

-

Dry the purified potassium hexafluorophosphate in an oven at an appropriate temperature to remove residual water.

Protocol 2: Purification of Tetrabutylammonium Hexafluorophosphate (TBAPF₆) by Recrystallization

This protocol is for the purification of commercial-grade TBAPF₆ to electrochemical grade.

Materials:

-

Tetrabutylammonium hexafluorophosphate (commercial grade)

-

Absolute Ethanol

-

Deionized water

-

Büchner funnel and filter paper

-

Vacuum flask

-

Rotary evaporator

-

Vacuum oven

Procedure:

-

Dissolve the commercial TBAPF₆ in a minimal amount of hot absolute ethanol.

-

Slowly add deionized water to the hot solution until a precipitate just begins to form.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the collected crystals with a cold ethanol/water mixture (e.g., 3:1 v/v).

-

For high-purity material, repeat the recrystallization process two to three more times.

-

Dry the purified crystals in a vacuum oven at 80-100°C for 24-48 hours to ensure the removal of all solvent.

-

Store the purified TBAPF₆ in a desiccator or under an inert atmosphere to prevent moisture absorption.

Protocol 3: Characterization of a Redox-Active Species using Cyclic Voltammetry with a TBAPF₆ Electrolyte

This protocol outlines a typical cyclic voltammetry experiment to study an analyte like ferrocene (B1249389) in a non-aqueous solvent.[16][17]

Materials and Equipment:

-

Potentiostat

-

Electrochemical cell

-

Working electrode (e.g., glassy carbon or platinum)

-

Reference electrode (e.g., Ag/Ag⁺ or a non-aqueous Ag/AgCl)

-

Counter electrode (e.g., platinum wire)

-

Purified Tetrabutylammonium hexafluorophosphate (TBAPF₆)

-

Anhydrous acetonitrile (ACN)

-

Analyte of interest (e.g., Ferrocene)

-

Inert gas (Argon or Nitrogen) for deaeration

Procedure:

-

Electrolyte Preparation: Prepare a 0.1 M solution of TBAPF₆ in anhydrous acetonitrile. Ensure the solvent is of high purity and has a low water content.

-

Analyte Solution Preparation: Prepare a 1-5 mM solution of the analyte (e.g., ferrocene) in the 0.1 M TBAPF₆/ACN electrolyte solution.

-

Electrode Preparation: Polish the working electrode to a mirror finish using alumina (B75360) slurry, followed by rinsing with deionized water and then the electrolyte solvent (acetonitrile). Dry the electrode thoroughly.

-

Cell Assembly: Assemble the three-electrode cell with the polished working electrode, the counter electrode, and the reference electrode. Position the reference electrode tip close to the working electrode surface.

-

Deaeration: Transfer the analyte solution to the electrochemical cell and purge with an inert gas for 10-15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.

-

Cyclic Voltammetry Measurement:

-

Connect the electrodes to the potentiostat.

-

Set the potential window to scan over the expected redox potential of the analyte. For ferrocene in acetonitrile, a window of approximately -0.2 V to +0.8 V vs. Ag/Ag⁺ is suitable.

-

Set the scan rate, typically starting at 100 mV/s.

-

Run a background scan of the electrolyte solution without the analyte to check for impurities.

-

Run the cyclic voltammetry experiment with the analyte solution and record the voltammogram.

-

-

Data Analysis: Analyze the voltammogram to determine the anodic and cathodic peak potentials (Epa, Epc) and peak currents (ipa, ipc). The half-wave potential (E₁/₂) can be calculated as (Epa + Epc)/2, which is an approximation of the standard redox potential.

Protocol 4: Determination of Ionic Conductivity using Electrochemical Impedance Spectroscopy (EIS)

This protocol describes the measurement of ionic conductivity of a hexafluorophosphate-based electrolyte.[14]

Materials and Equipment:

-

Impedance Analyzer/Potentiostat with EIS capability

-

Conductivity cell with two or four electrodes (platinum electrodes are common)

-

Thermostatically controlled environment (e.g., oven or water bath)

-

Hexafluorophosphate electrolyte solution

-

Inert atmosphere glovebox (if the electrolyte is air or moisture sensitive)

Procedure:

-

Cell Constant Determination: Calibrate the conductivity cell by measuring the impedance of a standard solution with a known conductivity (e.g., a standard KCl solution). The cell constant (K) is calculated from the known conductivity (σ_std) and the measured resistance (R_std): K = σ_std * R_std.

-

Cell Preparation: Clean and dry the conductivity cell thoroughly. If the electrolyte is sensitive to air or moisture, perform the following steps in a glovebox.

-

Sample Loading: Fill the conductivity cell with the hexafluorophosphate electrolyte solution to be measured.

-

Thermal Equilibration: Place the cell in the thermostatically controlled environment and allow it to reach the desired temperature.

-

EIS Measurement:

-

Connect the conductivity cell to the impedance analyzer.

-

Apply a small AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 1 MHz to 1 Hz).

-

Record the impedance data.

-

-

Data Analysis:

-

Plot the impedance data as a Nyquist plot (imaginary impedance vs. real impedance).

-

The bulk resistance (R) of the electrolyte is determined from the high-frequency intercept of the semicircle with the real axis.

-

Calculate the ionic conductivity (σ) of the electrolyte using the measured resistance and the cell constant: σ = K / R.

-

-

Repeat the measurement at different temperatures to determine the temperature dependence of the ionic conductivity.

Visualizations

The following diagrams, created using the DOT language, illustrate key experimental workflows and logical relationships discussed in this guide.

Caption: Experimental workflow for comparing hexafluorophosphate with other anions.

Caption: Workflow for a typical cyclic voltammetry experiment.

Caption: Simplified hydrolysis pathway of the hexafluorophosphate anion.

Conclusion

The hexafluorophosphate anion remains a vital tool for researchers and professionals in chemistry and drug development due to its well-established non-coordinating properties. Its combination of thermal and hydrolytic stability, coupled with its favorable solubility in organic solvents, makes it an ideal counterion for a wide range of applications. While more weakly coordinating anions have been developed, the accessibility, cost-effectiveness, and extensive body of literature on hexafluorophosphate ensure its continued relevance. This guide has provided a detailed overview of its core properties, quantitative data for practical application, and robust experimental protocols to aid in its synthesis, purification, and characterization. A thorough understanding of these aspects is crucial for leveraging the unique properties of the hexafluorophosphate anion in innovative research and development.

References

- 1. quora.com [quora.com]

- 2. researchgate.net [researchgate.net]

- 3. 1-Butyl-3-methylimidazolium hexafluorophosphate - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Unraveling the Hydrolysis Mechanism of LiPF6 in Electrolyte of Lithium Ion Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Electrochemically-induced reactions of hexafluorophosphate anions with water in negative ion electrospray mass spectrometry of undiluted ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The acid catalyzed hydrolysis of hexafluorophosphate | Semantic Scholar [semanticscholar.org]

- 13. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 14. Gutmann acceptor and donor numbers [stenutz.eu]

- 15. researchgate.net [researchgate.net]

- 16. rsc.org [rsc.org]

- 17. alpha.chem.umb.edu [alpha.chem.umb.edu]

Cesium Hexafluorophosphate: A Comprehensive Technical Guide to its Material Safety

For researchers, scientists, and professionals in drug development, a thorough understanding of the materials they handle is paramount to ensuring laboratory safety and experimental integrity. This in-depth technical guide provides a comprehensive overview of the material safety data for cesium hexafluorophosphate (B91526) (CsPF₆), a compound utilized in various chemical applications. This guide summarizes key quantitative data, outlines detailed experimental protocols for its synthesis and safe handling, and visualizes critical safety and toxicological information.

Physical and Chemical Properties

Cesium hexafluorophosphate is a white crystalline solid. It is recognized for the non-coordinating nature of its hexafluorophosphate anion, which makes it a useful salt in various chemical reactions.[1] Key physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 16893-41-7 | [2][3] |

| Molecular Formula | CsPF₆ | [2] |

| Molecular Weight | 277.87 g/mol | [2] |

| Appearance | White crystalline solid | - |

| Melting Point | >300 °C (decomposes) | [4] |

| Solubility | Highly soluble in polar solvents like water and acetonitrile. | [5] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its corrosive nature and potential toxicity.

| Hazard Class | GHS Classification | Reference |

| Skin Corrosion/Irritation | Category 1B: Causes severe skin burns and eye damage. | [2] |

| Serious Eye Damage/Irritation | Category 1: Causes serious eye damage. | [2] |

| Acute Toxicity (Oral) | Harmful if swallowed (based on data for related compounds). |

Hazard Statements: H314 - Causes severe skin burns and eye damage.[2]

Toxicological Data

| Compound | Test Animal | Route | LD50 | Reference |

| Cesium Fluoride | Rat (female) | Oral | 500 mg/kg | [6] |

| Cesium Carbonate | Rat | Oral | 2333 mg/kg | [7] |

| Cesium Salts (general) | - | Oral | 500 - 2600 mg/kg | - |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of a cesium salt with hexafluorophosphoric acid.[5]

Materials:

-

Cesium carbonate (Cs₂CO₃)

-

Hexafluorophosphoric acid (HPF₆) solution (typically ~60% in H₂O)

-

Deionized water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Reaction flask

-

Buchner funnel and filter paper

Procedure:

-

In a well-ventilated fume hood, dissolve a stoichiometric amount of cesium carbonate in a minimal amount of deionized water in a reaction flask equipped with a magnetic stir bar.

-

Place the reaction flask in an ice bath to control the reaction temperature.

-

Slowly, and with continuous stirring, add a stoichiometric equivalent of hexafluorophosphoric acid solution dropwise to the cesium carbonate solution. Caution: The reaction is exothermic and will release carbon dioxide gas.

-

After the addition is complete, continue stirring the solution in the ice bath for approximately 1-2 hours to ensure the reaction goes to completion.

-

The product, this compound, will precipitate out of the solution as it has limited solubility under these conditions.

-

Collect the white crystalline precipitate by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with small portions of cold deionized water to remove any unreacted starting materials or byproducts.

-

Dry the purified this compound in a vacuum oven at a low temperature to remove residual water.

Safe Handling Protocol

Due to its corrosive nature, strict adherence to safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes.

-

Respiratory Protection: Use in a well-ventilated fume hood. If the potential for dust generation exists, a NIOSH-approved respirator with appropriate cartridges should be used.

Handling Procedures:

-

Always handle this compound within a certified chemical fume hood.

-

Avoid inhalation of dust.

-

Prevent contact with skin and eyes.

-

Keep away from incompatible materials such as strong acids and oxidizing agents.

-

In case of a spill, do not use water. Use an inert absorbent material (e.g., sand or vermiculite), collect it in a sealed container, and dispose of it as hazardous waste.

Visualizing Safety and Toxicology

To better understand the safety and toxicological aspects of this compound, the following diagrams have been generated.

References

- 1. gosset.ai [gosset.ai]

- 2. Caesium hexafluorophosphate | CsF6P | CID 23674431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 16893-41-7 [sigmaaldrich.com]

- 4. This compound | CAS#:16893-41-7 | Chemsrc [chemsrc.com]

- 5. Buy this compound (EVT-3177263) | 16893-41-7 [evitachem.com]

- 6. prochemonline.com [prochemonline.com]

- 7. fishersci.com [fishersci.com]

Methodological & Application

The Role of Cesium Hexafluorophosphate in Enhancing Battery Performance: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction